N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
Description
The compound N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide features a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a thiophene-2-carboxamide moiety at position 4. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs and synthesis methodologies offer insights into its properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-16-8-6-14(24-23(26)20-5-4-10-30-20)11-19(16)29-22(13)21(25)17-12-15(27-2)7-9-18(17)28-3/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLGEMNELSKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the dimethoxybenzoyl group and the thiophene carboxamide moiety. Key steps may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of Thiophene Carboxamide: This can be accomplished through amide bond formation using thiophene-2-carboxylic acid and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Carboxamide Derivatives
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a thiophene ring and a carboxamide functional group. The presence of two methoxy groups on the benzoyl moiety enhances its interaction with biological targets. The molecular formula is , indicating a relatively high molecular weight that contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can be particularly relevant in cancer therapy.
- Receptor Modulation : It has been shown to modulate receptor activity on cell surfaces, affecting cellular signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes associated with various biological processes, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from amyloid-beta-induced cytotoxicity, which is crucial in Alzheimer's disease research.
- Anti-inflammatory Properties : Investigations have shown that it may reduce inflammation markers in various cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Potential
In vitro studies revealed that this compound significantly inhibited the growth of multiple cancer cell lines. The mechanism was linked to the downregulation of key oncogenes and upregulation of tumor suppressor genes.
Study 2: Neuroprotection Against Aβ42 Aggregation
A study conducted on mouse hippocampal neuronal HT22 cells showed that the compound provided significant protection against Aβ42-induced cytotoxicity. The results indicated a concentration-dependent inhibition of Aβ42 aggregation, suggesting its potential as a therapeutic agent for Alzheimer's disease.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibition of oncogenes |
| This compound | Neuroprotective | Inhibition of Aβ42 aggregation |
Synthesis and Structural Considerations
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : This is achieved through cyclization reactions using appropriate starting materials.
- Introduction of Dimethoxybenzoyl Group : Acylation reactions using 2,5-dimethoxybenzoyl chloride are employed.
- Coupling with Thiophene : Final coupling reactions yield the desired thiophene derivative.
The unique substitution pattern on both the benzofuran and thiophene moieties contributes to its distinct chemical properties and enhances its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
